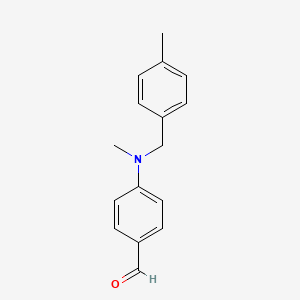

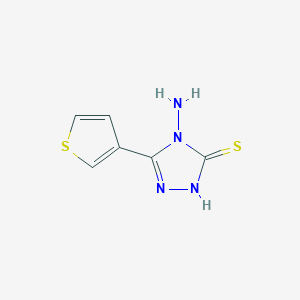

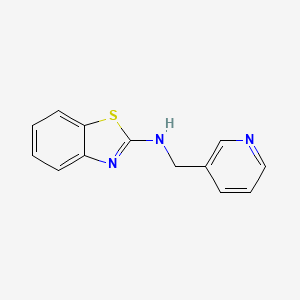

![molecular formula C6H12ClN3O B1452951 [1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩 CAS No. 1018475-23-4](/img/structure/B1452951.png)

[1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩

説明

“[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” is a chemical compound with the empirical formula C7H14ClN3O and a molecular weight of 191.66 . It is a derivative of the 1,2,4-oxadiazole class of compounds, which are heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, has been achieved by various research groups. One reported method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The nitrogen atoms in the oxadiazole ring are stronger hydrogen bond acceptors than the oxygen atom .Chemical Reactions Analysis

1,2,4-Oxadiazoles, including “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, have been used as important synthons in the development of new drugs . They can undergo various chemical transformations, typically under harsh conditions, to generate other heterocyclic and acyclic compounds .科学的研究の応用

抗感染剤

[1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩 を含む1,2,4-オキサジアゾールは、抗菌、抗ウイルス、抗リーシュマニア活性を持つ抗感染剤として合成されています 。 これらの化合物は、潜在的に抗感染活性を有する新しい化学物質の設計に使用できる 。

創薬

1,2,4-オキサジアゾール中の窒素と酸素を含む骨格は、その多様性により創薬で勢いを増しています 。 この化合物は、潜在的に新薬の開発に使用できる 。

抗トリパノソーマ活性

一部の1,2,4-オキサジアゾールは、特にトリパノソーマ・クルージのシステインプロテアーゼクルザインに対する潜在的な抗トリパノソーマ活性について研究されています 。 [1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩 が具体的にこの目的でテストされたかどうかは不明ですが、同様の特性を持つ可能性があります 。

抗癌評価

[1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩 では具体的には言及されていませんが、一部のオキサジアゾール誘導体は、抗癌特性について評価されています 。 この化合物は、潜在的に同様の用途について調査できる 。

合成戦略

マイクロ波照射(MWI)の適用は、反応時間が著しく短縮され、収率が高く、精製が簡単ななど、1,2,4-オキサジアゾール誘導体の合成においていくつかの利点があることを示しています 。 これは、[1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩 の合成にも適用できる可能性があります 。

ミトコンドリア酵素活性測定

ミトコンドリア酵素の活性を測定するMTT試験は、一部のオキサジアゾール誘導体と組み合わせて使用されてきました 。 [1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩 では具体的には言及されていませんが、この化合物は同様の試験に使用できる可能性があります 。

将来の方向性

The future directions for “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of more efficient synthetic methods and the investigation of their reactivity could be beneficial for drug discovery .

作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride may interact with similar targets.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride might interact with its targets through hydrogen bonding.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.

Result of Action

Related 1,2,4-oxadiazoles have shown anti-infective activities , suggesting that this compound may have similar effects.

生化学分析

Biochemical Properties

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, by binding to their active sites and altering their catalytic efficiency. This compound also interacts with proteins involved in signal transduction pathways, such as kinases and phosphatases, thereby influencing cellular signaling processes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which facilitate reversible binding and regulation of enzyme activities .

Cellular Effects

The effects of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, differentiation, and apoptosis. In particular, this compound modulates cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. Additionally, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride affects the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. The binding interactions are mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions, which ensure specificity and reversibility .

Dosage Effects in Animal Models

The effects of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings are essential for determining the safe and effective dosage for potential therapeutic applications .

Metabolic Pathways

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It influences the levels of various metabolites, thereby affecting overall metabolic homeostasis. The compound’s interactions with key metabolic enzymes, such as dehydrogenases and kinases, play a crucial role in modulating metabolic pathways and maintaining cellular energy balance .

Transport and Distribution

The transport and distribution of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its biochemical effects. The distribution pattern is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that regulate its intracellular concentration .

Subcellular Localization

The subcellular localization of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate cellular processes. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKCEVOQIWJHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NO1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679285 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018475-23-4 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

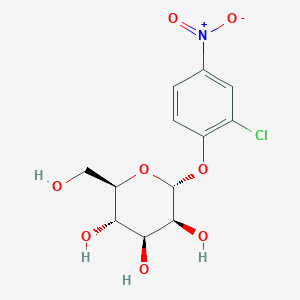

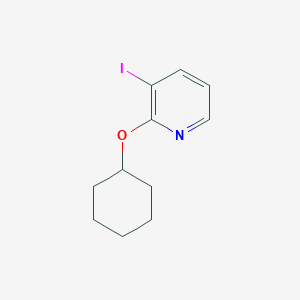

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)

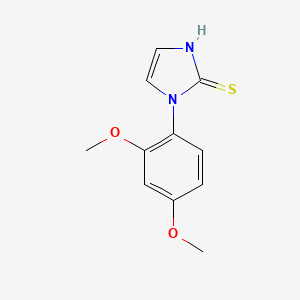

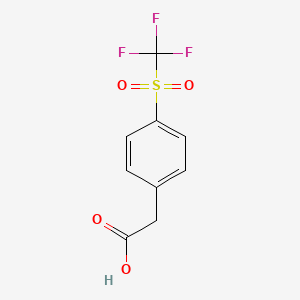

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)

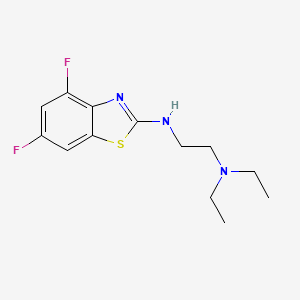

![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)